molecular formula C8H3Cl2F3O B1407770 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde CAS No. 1686130-35-7

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1407770
M. Wt: 243.01 g/mol
InChI Key: JUPNFMGKWKVUBY-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is 1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a solid at ambient temperature .

Scientific Research Applications

  • Regioselective Protection of Hydroxyl Groups : A study explored the regioselective protection of hydroxyl groups in benzaldehydes, including those similar to 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde. This research is significant for synthetic chemistry, particularly in the modification of compounds for specific purposes (Plourde & Spaetzel, 2002).

  • Synthesis of Metal Clusters : In another study, different metal clusters were synthesized using derivatives of benzaldehyde. The research highlighted the potential of these clusters in various applications, including magnetic properties and materials science (Zhang et al., 2013).

  • Catalytic Asymmetric Synthesis : A chiral triaminosulfonium salt was used to catalyze the trifluoromethylation of benzaldehyde. This method could potentially be applied to compounds like 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde, highlighting its role in asymmetric synthesis (Kuroki & Iseki, 1999).

  • Organic Synthesis and Reactions : The compound's derivatives have been used in studies exploring organic synthesis and reactions, such as the synthesis of epoxy-amides (Fernández et al., 1990).

  • Application in Catalysis : The application of benzaldehyde derivatives in catalysis, particularly in oxidation reactions, is another area of research. Such studies contribute to the development of new catalytic methods in organic chemistry (Sharma et al., 2012).

  • Preparation of Functional Materials : Research on the synthesis and properties of novel compounds, including those derived from benzaldehydes, contributes to the development of functional materials with potential applications in various industries (Yüksek et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNFMGKWKVUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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